5-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzene-1,3-dicarboxylic acid
Description
Properties
IUPAC Name |
5-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5S2/c13-8-4-19-11(18)12(8)7-2-5(9(14)15)1-6(3-7)10(16)17/h1-3H,4H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFDMOWZWUGMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680362 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
5-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzene-1,3-dicarboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a thiazolidinone ring and dicarboxylic acid functionalities, which contribute to its reactivity and biological properties. The molecular formula is , and its molar mass is approximately 281.29 g/mol.
The biological activity of this compound primarily involves enzyme inhibition and receptor modulation:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This interaction can disrupt normal biochemical pathways, leading to various therapeutic effects.
- Receptor Modulation : It may also interact with receptor proteins, altering their activity and influencing cellular responses.
Biological Activities
The compound exhibits several notable biological activities:
Anticancer Activity
Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways that lead to inflammation.
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in micromolar ranges. |
| Study 2 | Reported anti-inflammatory effects in animal models, showing reduced edema and cytokine levels. |
| Study 3 | Found antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone Derivatives with Carboxylic Acid Substituents
Compounds sharing the 4-oxo-2-sulfanylidene thiazolidinone core but differing in substituents exhibit varied biological activities:
Key Findings :
- The carboxylic acid group in rhodanine-3-acetic acid enhances solubility and enzyme-binding capacity, critical for its role as an aldose reductase inhibitor .
- Claficapavir’s propanoic acid chain may optimize pharmacokinetics, suggesting that the benzene-dicarboxylic acid in the target compound could influence bioavailability or target specificity .
Benzene-1,3-Dicarboxylic Acid Derivatives
Derivatives with alternative substituents at the 5-position highlight the impact of functional groups on physicochemical and coordination properties:
Q & A
Q. What are the optimal synthetic routes for 5-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzene-1,3-dicarboxylic acid?
Methodological Answer: Synthesis typically involves multi-step reactions. A validated approach includes:
- Step 1: Reacting a thiosemicarbazide derivative with chloroacetic acid under reflux in a DMF/acetic acid mixture with sodium acetate as a base (modified from ).
- Step 2: Introducing the benzene-1,3-dicarboxylic acid moiety via nucleophilic substitution, catalyzed by KI in a nitrogen atmosphere (as in ).
- Step 3: Final saponification using NaOH to hydrolyze ester groups to carboxylic acids ().
Key considerations: Reaction temperature (343 K for optimal yield), solvent polarity, and catalytic efficiency of KI.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for structure refinement (). Hydrogen bonding patterns (e.g., O–H···O and S–H···O interactions) should be analyzed using ORTEP-3 for 3D visualization ().
- Mass Spectrometry: High-resolution FT-ICR MS for exact mass confirmation (e.g., m/z 486.095418 for related derivatives; ).
- Vibrational Spectroscopy: FTIR to confirm carbonyl (C=O, ~1700 cm⁻¹) and thiol (S–H, ~2550 cm⁻¹) groups.
Q. How does hydrogen bonding influence the crystal packing of this compound?
Methodological Answer: Hydrogen bonds (e.g., O5–H5a···O1 and O3–H3···O4i) create a 3D network. Key steps:
- Use WinGX to generate hydrogen bond tables from crystallographic data ().
- Analyze π-π stacking distances (e.g., 3.34 Å between aromatic rings; ).
- Compare intermolecular distances (3.560–3.688 Å) and angles (19.56–24.39°) to identify packing motifs ().
Advanced Research Questions
Q. How can contradictions in hydrogen bonding patterns across different polymorphs be resolved?
Methodological Answer:
- Multi-Polymorph Analysis: Perform parallel crystallizations using varied solvents (e.g., ethanol vs. DMF).
- Refinement Tools: Use SHELXL’s TWIN and BASF commands to model disorder or twinning ().
- Energy Frameworks: Compute lattice energies (Morse potential) in CrystalExplorer to compare stability of H-bond networks ().
Q. How to design experiments to assess alkaline stability for materials science applications?
Methodological Answer:
- Stability Protocol: Immerse the compound in KOH/D₂O solutions (e.g., 0.1–1 M) at 298–373 K for 24–72 hours ().
- Post-Treatment Analysis: Monitor degradation via:
- HPLC to track carboxylic acid retention.
- ¹H NMR in MeOD to detect ester hydrolysis or thiazolidinone ring opening.
- FTIR shifts in C=O (1680–1720 cm⁻¹) to confirm structural integrity.
Q. What computational approaches model the electronic structure of the thiazolidinone ring?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to optimize geometry and compute frontier orbitals (HOMO-LUMO gaps).
- NBO Analysis: Evaluate hyperconjugation effects (e.g., sulfur lone pairs delocalized into σ* orbitals; ).
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO using AMBER force fields.
Q. How can synthetic yields be improved when scaling up reactions?
Methodological Answer:
- Catalyst Screening: Compare KI () vs. phase-transfer catalysts (e.g., TBAB) for nucleophilic substitution efficiency.
- Reaction Optimization: Use DoE (Design of Experiments) to vary temperature (323–363 K), solvent ratios (DMF:AcOH from 1:1 to 1:2), and stoichiometry ().
- In Situ Monitoring: Employ ReactIR to track intermediate formation (e.g., thioester intermediates at ~1650 cm⁻¹).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
